molecular formula C34H36N4O9S B2576662 N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide CAS No. 688060-77-7

N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide

Cat. No.: B2576662
CAS No.: 688060-77-7
M. Wt: 676.74
InChI Key: IXXZPYXQHWYOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a quinazolinone core fused with a 1,3-benzodioxole moiety, a sulfanyl (-S-) linker, and a butanamide side chain terminating in a 3,4-dimethoxyphenyl ethylcarbamoyl group. The presence of methoxy and benzodioxole groups may enhance lipophilicity and metabolic stability, while the sulfanyl linker could influence redox properties or intermolecular interactions . Structural determination of such compounds often relies on crystallographic tools like SHELX programs for refinement and validation .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[7-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O9S/c1-4-30(32(40)36-21-8-10-25-27(15-21)45-18-44-25)48-34-37-23-17-29-28(46-19-47-29)16-22(23)33(41)38(34)13-5-6-31(39)35-12-11-20-7-9-24(42-2)26(14-20)43-3/h7-10,14-17,30H,4-6,11-13,18-19H2,1-3H3,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXZPYXQHWYOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC5=C(C=C4C(=O)N3CCCC(=O)NCCC6=CC(=C(C=C6)OC)OC)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sophisticated molecular structure that includes multiple functional groups. Its molecular formula is C46H51N3O10C_{46}H_{51}N_{3}O_{10} with an average molecular weight of approximately 805.91 g/mol. The intricate arrangement of benzodioxole and quinazoline moieties suggests a potential for diverse biological interactions.

PropertyValue
Molecular FormulaC46H51N3O10C_{46}H_{51}N_{3}O_{10}
Average Molecular Weight805.91 g/mol
IUPAC NameThis compound

Pharmacological Profile

Research indicates that the compound exhibits a variety of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of benzodioxole possess significant anticancer properties. For instance, certain benzodioxole derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating their potential as chemotherapeutic agents .
  • Antidiabetic Effects : Investigations into the antidiabetic potential of benzodioxole derivatives revealed promising results. Compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{...} were shown to inhibit α-amylase activity with IC50 values as low as 2.57 µg/mL .
  • Neuroprotective Properties : Some studies suggest that benzodioxole compounds may have neuroprotective effects due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, such as α-amylase and SIRT2, contributing to its antidiabetic and anticancer effects .
  • Receptor Interaction : It may interact with various receptors in the central nervous system, potentially influencing neurotransmitter release and activity .

Case Studies

  • Anticancer Study : A recent study synthesized several benzodioxole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that modifications in the benzodioxole structure significantly enhanced anticancer activity .
  • Diabetes Management : Another investigation focused on the antidiabetic properties of benzodioxole derivatives. The study revealed that these compounds effectively inhibited α-amylase and showed promise in managing blood glucose levels in diabetic models .

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Research has indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide may exhibit anticancer properties. Studies have shown that benzodioxole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and modulating key signaling pathways involved in cell proliferation and survival .

2. Antidiabetic Effects
Benzodioxole derivatives have been investigated for their antidiabetic potential. For instance, studies suggest that these compounds may improve insulin sensitivity and reduce blood glucose levels by enhancing glucose uptake in peripheral tissues . The specific compound under consideration could share similar mechanisms due to structural similarities.

3. Neuroprotective Properties
The neurochemical binding profiles of benzodioxole derivatives indicate potential applications in treating neurodegenerative diseases. Some studies have focused on their ability to modulate neurotransmitter systems and protect against oxidative stress in neuronal cells . This could position the compound as a candidate for further research in conditions like Alzheimer's disease or Parkinson's disease.

4. Antimicrobial Activity
The presence of sulfur and nitrogen atoms in the compound's structure suggests possible antimicrobial properties. Compounds with similar functionalities have demonstrated efficacy against various bacterial strains and fungi . Investigating the antimicrobial spectrum of this compound could reveal its potential as an antibiotic agent.

Case Studies

Several studies have documented the effects of benzodioxole derivatives:

Case Study 1: Anticancer Activity
In vitro studies demonstrated that a related benzodioxole compound significantly inhibited the growth of breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotection
A study examining the neuroprotective effects of a benzodioxole derivative found that it reduced oxidative stress markers and improved cognitive function in animal models of Alzheimer's disease .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (thioether) group (-S-) in the molecule is susceptible to oxidation under mild conditions. In biological systems or synthetic environments, this can lead to sulfoxide or sulfone derivatives. For example:
R-S-R’[O]R-SO-R’[O]R-SO2R’\text{R-S-R'} \xrightarrow{[O]} \text{R-SO-R'} \xrightarrow{[O]} \text{R-SO}_2\text{R'}
This reaction is critical for modulating the compound’s pharmacokinetics or interaction with biological targets like glutathione S-transferases (GSTs) .

Carbamate Hydrolysis

The carbamoyl group (-NH-C(=O)-O-) in the side chain undergoes hydrolysis under acidic or basic conditions, yielding a primary amine and a carboxylic acid derivative:
R-NH-C(=O)-O-R’+H2OR-NH2+HOOC-R’\text{R-NH-C(=O)-O-R'} + \text{H}_2\text{O} \rightarrow \text{R-NH}_2 + \text{HOOC-R'}
This reaction is pH-dependent and can alter the compound’s solubility and bioavailability .

Dioxolane Ring Opening

The 1,3-dioxolane ring may hydrolyze in aqueous acidic media to form catechol derivatives:
C6H4O2(dioxolane)+H3O+C6H4(OH)2+HCO2H\text{C}_6\text{H}_4\text{O}_2\text{(dioxolane)} + \text{H}_3\text{O}^+ \rightarrow \text{C}_6\text{H}_4(\text{OH})_2 + \text{HCO}_2\text{H}
This reaction is relevant for metabolic degradation pathways .

Glutathione Conjugation

The sulfanyl group participates in glutathione (GSH) conjugation catalyzed by GSTs, forming a glutathione-adducted metabolite:
R-S-R’+GSHR-SG+R’-SH\text{R-S-R'} + \text{GSH} \rightarrow \text{R-SG} + \text{R'-SH}
This detoxification pathway is central to the compound’s metabolism in hepatic systems .

O-Demethylation

The 3,4-dimethoxyphenyl group undergoes cytochrome P450-mediated O-demethylation, producing catechol derivatives:
Ar-OCH3CYP450Ar-OH+CH3O\text{Ar-OCH}_3 \xrightarrow{\text{CYP450}} \text{Ar-OH} + \text{CH}_3\text{O}^-
This modification enhances polarity and facilitates renal excretion .

EGFR Interaction

Structural analogs of this compound (e.g., quinazolinone derivatives) bind to the extracellular domain III of EGFR, stabilizing tetrameric conformations and disrupting Grb2-mediated signaling. Computational docking studies suggest that the sulfanyl group and carbamoyl side chain form hydrogen bonds with Arg270 and Asp355 residues .

Key Research Findings

  • Synthetic Accessibility : The compound’s synthesis requires sequential coupling of the quinazolinone core with substituted benzodioxol and carbamoyl side chains under anhydrous conditions.

  • Metabolic Stability : In vitro studies with human liver microsomes indicate rapid glutathione conjugation (t1/2_{1/2} = 12 min) and moderate O-demethylation (t1/2_{1/2} = 45 min) .

  • EGFR Inhibition : At 10 μM, structural analogs reduced Grb2 internalization by 40–60% in SCC61 cells, comparable to cetuximab (2 μM) .

Unresolved Questions

  • Covalent Binding : Whether the sulfanyl group forms disulfide bonds with cysteine residues in target proteins remains untested.

  • Stereoselectivity : The impact of stereochemistry (e.g., sulfoxide formation) on biological activity requires further investigation.

Comparison with Similar Compounds

Structural Similarities and Divergences

The compound shares structural motifs with other heterocyclic amides, such as N-(carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (). Both feature methoxy-substituted aromatic systems and sulfanyl/sulfinyl linkages. However, key differences include:

  • Core Heterocycle: The target compound’s quinazolinone core vs. benzimidazole in ’s analog.
  • Functional Groups: Sulfanyl (-S-) vs.
  • Side Chains : The target’s butanamide chain with a 3,4-dimethoxyphenyl group vs. a pyridylmethyl-sulfinyl moiety in .

Table 1: Structural Comparison

Feature Target Compound Compound
Core Structure Quinazolinone + benzodioxole Benzimidazole + pyridylmethyl
Sulfur Linkage Sulfanyl (-S-) Sulfinyl (-SO-)
Methoxy Substituents 3,4-Dimethoxyphenyl 4-Methoxy (pyridyl)
Side Chain Butanamide Acetamide + phenoxy group
Electronic and Pharmacological Properties

Compounds with isoelectronic or isostructural features often exhibit similar bioactivity. For example:

  • Quinazolinone Derivatives: Known for kinase inhibition due to planar aromatic cores interacting with ATP-binding pockets. The sulfanyl group in the target compound may enhance binding via hydrophobic interactions .
  • Benzimidazole Analogs : Exhibit proton pump inhibition (e.g., omeprazole analogs in ), where sulfinyl groups participate in covalent binding .

The target compound’s methoxy groups likely increase membrane permeability compared to hydroxylated analogs, as seen in flavonoid retention studies where methoxy groups reduce polarity and hydrogen bonding .

Analytical and Thermodynamic Behavior
  • NMR Profiling : The compound’s complex structure necessitates advanced NMR techniques, akin to trichothecene toxin studies (), where hydrogen bonding and conformational dynamics are critical.
  • Chromatographic Retention: Similar to flavonoids (), intramolecular hydrogen bonding in the quinazolinone core may reduce polarity, affecting HPLC retention times.
Clustering and QSAR Relevance

Using Butina or Jarvis-Patrick algorithms (), the compound would cluster with other heterocyclic amides featuring methoxy and sulfur-containing groups. Key molecular descriptors include:

  • Van der Waals Volume: Influenced by the benzodioxole and quinazolinone cores .
  • Polar Surface Area : Reduced by methoxy groups, enhancing bioavailability .
Challenges in Comparative Analysis
  • Structural Complexity : The compound’s multiple functional groups complicate synthetic reproducibility and crystallographic refinement .
  • Data Gaps: Limited thermochemical data for sulfanyl-linked compounds (cf. sulfur hexafluoride studies in ) hinders stability predictions.

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this compound requires multi-step regioselective coupling, particularly due to the sulfanyl linkage and benzodioxole-quinazolinone core. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical. For example, ultrasonic-assisted synthesis (as seen in analogous heterocyclic systems) reduces reaction time and improves yield by enhancing molecular collision efficiency . Purification via column chromatography with gradient elution is recommended to isolate intermediates.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions and stereochemistry, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (if crystallizable) for absolute configuration determination. Cross-referencing spectral data with structurally similar compounds (e.g., benzodioxole-containing analogs) can resolve ambiguities .

Q. What strategies are recommended for assessing solubility and stability in preclinical studies?

  • Methodological Answer : Perform HPLC-based solubility assays across pH gradients (1.2–7.4) to simulate physiological conditions. Accelerated stability studies under thermal (40–60°C) and photolytic stress (ICH Q1B guidelines) identify degradation pathways. Use DFT calculations to predict hydrolytic susceptibility of the carbamoyl and sulfanyl groups .

Advanced Research Questions

Q. How can computational modeling enhance understanding of this compound’s pharmacokinetic profile?

  • Methodological Answer : Employ molecular dynamics (MD) simulations to study membrane permeability (e.g., via lipid bilayer models) and COMSOL Multiphysics for diffusion-reaction modeling in target tissues. AI-driven tools (e.g., AlphaFold2) can predict protein-ligand interactions, while QSAR models optimize bioavailability by correlating substituent effects with ADMET properties .

Q. What experimental designs are suitable for resolving contradictory bioactivity data across in vitro assays?

  • Methodological Answer : Implement orthogonal assay validation (e.g., SPR for binding affinity vs. cell-based viability assays) to exclude false positives/negatives. Use Bayesian statistical frameworks to analyze dose-response variability and identify confounding factors (e.g., solvent interference, cell-line specificity). Cross-reference results with structural analogs to isolate moiety-specific effects .

Q. How can researchers elucidate the mechanism of action for this compound’s biological activity?

  • Methodological Answer : Combine target deconvolution (e.g., chemical proteomics with activity-based protein profiling) and cryo-EM for structural insights into ligand-target complexes. Kinetic studies (e.g., surface plasmon resonance) quantify binding constants, while metabolomic profiling identifies downstream pathway modulation .

Q. What advanced separation techniques improve purity for in vivo studies?

  • Methodological Answer : Utilize chiral stationary-phase HPLC for enantiomeric resolution and membrane-based separation (e.g., nanofiltration) to remove endotoxins. Supercritical fluid chromatography (SFC) offers high-resolution separation of polar intermediates, critical for reducing off-target effects in pharmacokinetic studies .

Methodological Considerations for Data Contradictions

  • Guiding Principle : Link conflicting data to a unifying theoretical framework (e.g., free-energy perturbation theory for binding affinity discrepancies) .
  • Case Study : If solubility predictions (via COSMO-RS) conflict with experimental data, recalibrate computational parameters using experimentally derived dielectric constants or solvent descriptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.